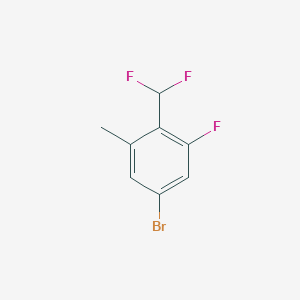

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene

Description

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is a polyhalogenated aromatic compound with a benzene core substituted at four positions:

- Bromine at position 5 (C-5)

- Difluoromethyl (-CF₂H) at position 2 (C-2)

- Fluorine at position 1 (C-1)

- Methyl (-CH₃) at position 3 (C-3).

Its molecular formula is C₈H₆BrF₃, with a molar mass of 239.03 g/mol. The compound’s structure combines electron-withdrawing (Br, F, -CF₂H) and electron-donating (-CH₃) groups, creating a unique electronic profile that influences reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H6BrF3 |

|---|---|

Molecular Weight |

239.03 g/mol |

IUPAC Name |

5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene |

InChI |

InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 |

InChI Key |

KHCKFZDWLORJOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene typically involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in acidic or basic media.

Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: The major product is 5-Bromo-2-(methyl)-1-fluoro-3-methylbenzene.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The difluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

Electronic and Steric Effects

- Target vs. Methoxy Analog (C₈H₆BrF₃O): Replacing -CH₃ with -OCH₃ introduces an electron-donating group, activating the ring toward electrophilic substitution.

- Target vs. This makes the pyridine analog more suitable for interactions with biological targets in agrochemicals .

- Target vs. Diethoxymethyl Analog (C₁₁H₁₃BrClFO₂) : The bulky -CH(OEt)₂ group enhances lipophilicity , favoring environmental persistence in fungicidal formulations but reducing solubility in aqueous media .

Fluorine’s Role

- Difluoromethyl (-CF₂H) : Acts as a bioisostere for -CH₃ or -OH, improving metabolic stability and binding affinity. Its electron-withdrawing nature deactivates the ring, directing further substitution to specific positions .

- Fluorine (F) : Enhances bioavailability by reducing basicity and increasing lipid solubility. Fluorine’s small size allows precise steric interactions in target proteins .

Agrochemical Potential

Biological Activity

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is an organofluorine compound notable for its unique structure, which includes a bromine atom, a difluoromethyl group, and a fluorine atom attached to a methyl-substituted benzene ring. This chemical configuration significantly influences its biological activity and potential applications in pharmaceuticals and agrochemicals.

The molecular formula of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is C₇H₆BrF₃, with a molecular weight of approximately 239.03 g/mol. The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method is commonly employed for the introduction of halogenated groups.

- Electrophilic Aromatic Substitution : Utilizing bromine and difluoromethylating agents to selectively modify the aromatic ring.

These synthetic pathways allow for efficient production and modification of the compound, enabling further exploration of its biological activities.

Anticancer Potential

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the introduction of fluorine atoms can improve lipophilicity and bioavailability, potentially leading to increased potency against various cancer cell lines. In studies involving similar fluorinated derivatives, compounds with trifluoromethyl groups showed significant cytotoxicity against human prostate cancer cells (IC₅₀ values in the low micromolar range) .

Enzyme Inhibition

Fluorinated compounds have been shown to interact with key enzymes involved in cancer progression. For example, derivatives containing fluorine at specific positions were found to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer . The activity of these compounds is often linked to their ability to mimic negatively charged biomolecules due to their electron-withdrawing properties.

Case Studies

- Inhibition of HDACs : A study demonstrated that fluorinated derivatives exhibited higher potency in inhibiting HDACs compared to non-fluorinated analogs. The compound's IC₅₀ values ranged significantly, showcasing its potential as a therapeutic agent .

- Cell Line Studies : In vitro studies on various human cell lines revealed that fluorinated compounds like 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene could induce apoptosis more effectively than their non-fluorinated counterparts, suggesting a promising avenue for cancer treatment .

Comparative Biological Activity Table

| Compound Name | IC₅₀ (μM) | Target Enzyme/Cell Line | Notes |

|---|---|---|---|

| 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene | TBD | HDACs | Potential for enhanced potency |

| SF5-vorinostat | 3.64 | HDACs | Higher potency due to fluorination |

| Trifluoromethyl derivative | 0.88 | Various cancer cell lines | Significant cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.